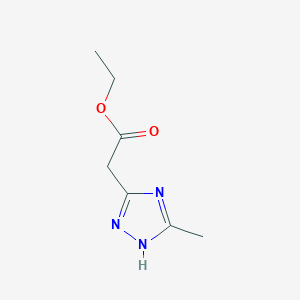

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Beschreibung

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a triazole-derived compound characterized by a 1,2,4-triazole ring substituted with a methyl group at position 5 and an ethyl acetate moiety at position 2. Its molecular formula is C₇H₁₁N₃O₂, and its crystal structure has been resolved via X-ray diffraction, confirming typical bond lengths and planar geometry for the triazole core . The compound’s structural simplicity and ester functionality make it a versatile intermediate in medicinal and agrochemical synthesis. However, its direct biological activity remains less explored compared to analogs with bulkier or more reactive substituents.

Eigenschaften

IUPAC Name |

ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)4-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAONPPCFYKJZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428897 | |

| Record name | Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100187-10-8 | |

| Record name | Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkylation of Pre-Formed Triazole Intermediates

Alkylation of triazole derivatives with ethyl bromoacetate under basic conditions is a widely adopted method for introducing the acetate moiety. For instance, in the synthesis of ethyl[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate, compound 4 (a triazole intermediate) undergoes alkylation with ethyl bromoacetate in the presence of sodium ethoxide, yielding the target ester in moderate-to-high efficiency . Similarly, 4,5-diphenyl-4H-1,2,4-triazole-3-thione was alkylated with ethyl bromoacetate using sodium ethoxide in ethanol, producing ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . These reactions typically proceed via nucleophilic substitution, where the thione or deprotonated triazole nitrogen attacks the α-carbon of ethyl bromoacetate.

Key Reaction Conditions:

-

Base: Sodium ethoxide (NaOEt) or sodium hydride (NaH) in anhydrous ethanol.

-

Temperature: Room temperature to reflux (70–80°C).

Regioselectivity challenges arise when multiple reactive sites exist on the triazole ring. For example, alkylation at N1 versus N4 positions can lead to isomeric products, necessitating careful control of reaction pH and base strength .

Cyclization of Hydrazide and Thiosemicarbazide Precursors

Cyclization strategies exploit hydrazide or thiosemicarbazide precursors to construct the triazole core while concurrently introducing the acetate side chain. A notable approach involves the condensation of ethyl hydrazinoacetate hydrochloride with acetimidamide derivatives under flow conditions, as demonstrated in the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid . This method avoids traditional alkylation steps by integrating the acetate group during triazole ring formation.

Representative Protocol:

-

Hydrazide Formation: Ethyl hydrazinoacetate reacts with trifluoroacetimidoyl chloride to form a hydrazide intermediate .

-

Cyclization: Base-catalyzed cyclization (e.g., NaOH or KOH) in ethanol or acetonitrile at 60–100°C yields the triazole-acetate conjugate .

Advantages:

-

Atom Economy: Eliminates post-cyclization modification steps.

-

Yield Enhancement: Continuous-flow systems achieve 85% yield compared to 35–70% in batch processes .

Continuous-Flow Synthesis for Enhanced Efficiency

Recent advancements highlight the superiority of continuous-flow reactors in synthesizing triazole-acetate derivatives. A metal-free, two-step process developed for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid exemplifies this :

-

Step 1: Condensation of dimethylacetamide dimethylacetal with ethyl hydrazinoacetate hydrochloride in a flow reactor at 100°C.

-

Step 2: Hydrolysis of the intermediate under acidic conditions to yield the carboxylic acid.

Benefits of Flow Chemistry:

-

Safety: Mitigates risks associated with exothermic intermediates.

-

Scalability: Achieves gram-scale production with minimal purification .

Comparative Analysis of Methodologies

Alkylation offers simplicity but struggles with regiochemical control. Cyclization methods provide better structural fidelity, while flow chemistry maximizes yield and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate exhibits significant antimicrobial activity. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cell wall synthesis or enzyme inhibition related to metabolism.

Antioxidant Activity

Triazole derivatives, including this compound, have demonstrated antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Its structure allows it to bind to specific active sites on enzymes, thereby modulating their activity. This property is particularly relevant in drug development for conditions such as cancer and metabolic disorders.

Drug Development

This compound serves as a valuable building block in synthesizing more complex pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Research Studies

Numerous studies have explored the pharmacological effects of triazole derivatives. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific bacterial strains.

- Case Study 2 : Research in European Journal of Medicinal Chemistry demonstrated its potential as an antifungal agent.

These findings underscore the compound's versatility and importance in ongoing medicinal research.

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with molecular targets through its triazole ring. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Structural Modifications and Substituent Effects

Key Observations

- These compounds often exhibit antimicrobial or anticancer activity due to enhanced target binding. Simpler substituents (e.g., methyl in the target compound) prioritize synthetic utility over direct bioactivity.

- Functional Group Influence: Thioacetate vs. Acetate: Thioether linkages (e.g., compounds ) increase electrophilicity and reactivity, enabling disulfide bond formation with biological targets. This correlates with antiviral and anticancer activities. Amino Groups: Introduction of amino substituents (e.g., compound ) improves water solubility and hydrogen-bonding capacity, critical for antiviral efficacy.

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro or chloro substituents (e.g., compounds ) enhance electron deficiency, stabilizing charge-transfer complexes in DNA intercalation.

Physicochemical and Pharmacokinetic Profiles

Biologische Aktivität

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring, which is known for conferring significant biological activity. The compound's molecular formula is with a molecular weight of 171.18 g/mol. The synthesis typically involves the following steps:

- Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.

- Esterification : The resulting triazole compound is then esterified with acetic acid to form this compound.

Antimicrobial Properties

Research has demonstrated that compounds containing triazole structures exhibit broad-spectrum antimicrobial activity. This compound has shown significant efficacy against various bacterial strains and fungi. For instance:

- Antibacterial Activity : In vitro studies indicated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound also exhibits antifungal properties against pathogenic fungi such as Candida species.

Anticancer Potential

Triazole derivatives are increasingly recognized for their anticancer properties. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Tumor Cell Proliferation : It has been reported to inhibit the proliferation of several cancer cell lines in vitro.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Binding : It is hypothesized that this compound can bind to certain receptors on cell membranes, modulating signaling pathways that lead to cell death or growth inhibition.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

| Study | Findings |

|---|---|

| Zhu et al. (2012) | Reported the crystal structure and highlighted the compound's potential as an antimicrobial agent. |

| Frontiers in Chemistry (2022) | Reviewed the synthesis methods and biological activities of triazole compounds, including this derivative's anticancer effects. |

| Ambeed Database | Provided chemical properties and safety data indicating low toxicity levels for laboratory use. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.